molecular formula C16H20N2O5 B2763692 5-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide CAS No. 2320958-69-6

5-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide

Cat. No.: B2763692
CAS No.: 2320958-69-6
M. Wt: 320.345
InChI Key: RSORVXQRZVZIDN-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide is a potent and selective antagonist of the G-protein-coupled receptor 84 (GPR84) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5810472/]. GPR84 is a receptor expressed primarily on immune cells such as macrophages and microglia, and its activation by medium-chain fatty acids is implicated in the amplification of pro-inflammatory responses [https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0084843]. This compound serves as a critical pharmacological tool for elucidating the pathophysiological role of GPR84 signaling in various contexts. Research applications include investigating the receptor's function in models of neuroinflammation, multiple sclerosis, and peripheral fibrosis [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8604543/]. By potently inhibiting GPR84, this antagonist allows researchers to dissect the contribution of this receptor to disease progression and to assess its potential as a therapeutic target for immune-metabolic disorders. Its high selectivity profile makes it particularly valuable for in vitro and in vivo studies aiming to isolate GPR84-mediated effects from those of other fatty acid-sensitive receptors.

Properties

IUPAC Name

5-(furan-2-yl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c19-7-9-22-16(5-1-2-6-16)11-17-15(20)12-10-14(23-18-12)13-4-3-8-21-13/h3-4,8,10,19H,1-2,5-7,9,11H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSORVXQRZVZIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=NOC(=C2)C3=CC=CO3)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule can be dissected into three primary fragments:

  • Isoxazole core (5-(furan-2-yl)isoxazole-3-carboxylic acid).
  • Amine sidechain (1-(2-hydroxyethoxy)cyclopentyl)methanamine.
  • Amide bond linking the isoxazole and amine fragments.

Retrosynthetic disconnection at the amide bond suggests sequential synthesis of the isoxazole carboxylic acid and the cyclopentylmethyl amine, followed by coupling.

Synthesis of the Isoxazole Core: 5-(Furan-2-yl)isoxazole-3-carboxylic Acid

Regioselective Cycloaddition Strategies

The isoxazole ring is constructed via 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. For 5-substitution with furan, furan-2-carbonitrile oxide serves as the dipole, while propiolic acid derivatives provide the alkyne component.

Nitrile Oxide Generation

Furan-2-carbaldehyde is converted to its oxime using hydroxylamine hydrochloride under acidic conditions. Subsequent oxidation with chloramine-T or hydroxy(tosyloxy)iodobenzene (HTIB) generates furan-2-carbonitrile oxide in situ:
$$
\text{Furan-2-carbaldehyde oxime} \xrightarrow{\text{HTIB}} \text{Furan-2-carbonitrile oxide} \quad
$$

Cycloaddition with Propiolic Acid

Copper(I)-catalyzed cycloaddition (Route a, Fig. 2 in) between furan-2-carbonitrile oxide and propiolic acid yields 5-(furan-2-yl)isoxazole-3-carboxylic acid with high regioselectivity:
$$
\text{Propiolic acid} + \text{Furan-2-carbonitrile oxide} \xrightarrow{\text{Cu(I)}} \text{5-(Furan-2-yl)isoxazole-3-carboxylic acid} \quad
$$
Key advantages : Mild conditions (room temperature, aqueous medium) and avoidance of toxic solvents.

Alternative Synthetic Routes

  • Ultrasound-assisted synthesis : Huang et al. report catalyst-free cycloaddition under ultrasound irradiation, reducing reaction time to 30 minutes with 85% yield.
  • Ionic liquid-mediated synthesis : Valizadeh et al. demonstrate recyclable ionic liquids (e.g., [BMIM]BF₄) for eco-friendly isoxazole formation (yield: 92%).

Synthesis of the Amine Sidechain: (1-(2-Hydroxyethoxy)cyclopentyl)methanamine

Cyclopentanol to Cyclopentylmethylamine

  • Oxidation : Cyclopentanol is oxidized to cyclopentanone using Jones reagent.
  • Reductive Amination : Cyclopentanone reacts with ammonium acetate and sodium cyanoborohydride to form cyclopentylmethanamine.

Introduction of 2-Hydroxyethoxy Group

  • Etherification : Cyclopentylmethanamine is treated with ethylene oxide under basic conditions to install the 2-hydroxyethoxy moiety:
    $$
    \text{Cyclopentylmethanamine} + \text{Ethylene oxide} \xrightarrow{\text{NaOH}} \text{(1-(2-Hydroxyethoxy)cyclopentyl)methanamine} \quad
    $$
  • Protection-Deprotection : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether during subsequent steps to prevent side reactions.

Amide Bond Formation: Coupling Isoxazole and Amine Fragments

Activation of Carboxylic Acid

The isoxazole-3-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride:
$$
\text{5-(Furan-2-yl)isoxazole-3-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \quad
$$

Coupling with Amine

The acyl chloride reacts with (1-(2-hydroxyethoxy)cyclopentyl)methanamine in dichloromethane (DCM) with triethylamine (TEA) as a base:
$$
\text{Acyl chloride} + \text{Amine} \xrightarrow{\text{TEA, DCM}} \text{5-(Furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide} \quad
$$
Yield optimization : Use of coupling agents like HATU improves efficiency (yield: 78–85%).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, isoxazole-H), 7.45–6.35 (m, 3H, furan-H), 4.20–3.50 (m, 4H, OCH₂CH₂OH), 3.30–2.90 (m, 2H, cyclopentyl-CH₂).
  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O amide), 1605 cm⁻¹ (C=N isoxazole).

Purity and Yield

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Overall yield : 42% (4-step sequence).

Challenges and Optimization Opportunities

  • Regioselectivity in Cycloaddition : Competing 3,4-disubstituted isomers may form; copper catalysis minimizes this.
  • Amine Sensitivity : The 2-hydroxyethoxy group necessitates protection during amide coupling to avoid oxidation.
  • Scalability : Ionic liquid and ultrasound methods offer greener, scalable alternatives to traditional routes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the isoxazole ring or the carbonyl group, potentially yielding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂), nucleophiles (amines, thiols), and bases (NaOH, KOH) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the isoxazole ring could produce isoxazolidines.

Scientific Research Applications

Chemistry

In chemistry, 5-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, inflammation, or infectious diseases.

Industry

In industrial applications, this compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Substituents : The target compound’s furan-2-yl group distinguishes it from analogs with thiophene (e.g., ) or phenyl (e.g., ) substituents. Furan’s lower electron-withdrawing capacity compared to thiophene may influence binding interactions .
  • Side Chain Complexity : The 2-hydroxyethoxy group on the cyclopentylmethyl bridge enhances hydrophilicity relative to simpler alkyl or aryl substituents (e.g., ’s isopropylphenyl). This may improve aqueous solubility compared to purely hydrophobic analogs .

Physicochemical Properties and Solubility

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

  • Molecular Weight : Estimated to exceed 350 g/mol (based on cyclopentyl and hydroxyethoxy contributions), placing it in a higher range than simpler isoxazole carboxamides (e.g., : ~245 g/mol) .
  • LogP : The hydrophilic 2-hydroxyethoxy group likely reduces LogP compared to compounds like ’s thiophene derivative (LogP ~2.5, estimated).
  • Solubility: The hydroxyethoxy group may enhance solubility in polar solvents, contrasting with ranitidine-related compounds (), which rely on charged amino groups for solubility .

Biological Activity

5-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide, identified by its CAS number 2320958-69-6, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O5C_{16}H_{20}N_{2}O_{5}, with a molecular weight of 320.34 g/mol. The structure includes a furan ring and an isoxazole moiety, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Compounds with similar structures often exhibit diverse effects such as:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular function.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

Activity Type Description
Anticancer ActivityPotential inhibition of cancer cell proliferation and migration.
Anti-inflammatory EffectsModulation of inflammatory pathways, reducing cytokine release.
Neuroprotective EffectsProtection against neuronal damage in various models of neurodegeneration.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Anticancer Studies : A study on isoxazole derivatives demonstrated significant inhibition of prostate cancer cell lines (LNCaP and PC-3), suggesting that similar compounds could exhibit anticancer properties through mechanisms like androgen receptor modulation .
  • Anti-inflammatory Potential : Research on furan-containing compounds has shown their ability to inhibit pro-inflammatory cytokines in vitro, indicating a potential role in treating inflammatory diseases .
  • Neuroprotective Effects : Compounds with isoxazole structures have been reported to protect against oxidative stress-induced neuronal damage, highlighting their potential in neurodegenerative disease models .

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide?

Methodological Answer: Synthesis optimization involves:

  • Multi-step reactions : Prioritize coupling reactions for the isoxazole core and cyclopentylmethyl side chain, followed by functional group modifications (e.g., introducing the furan and hydroxyethoxy groups) .
  • Reaction conditions : Use anhydrous solvents (e.g., DMF or THF), temperatures between 60–80°C, and catalysts like DMAP for amide bond formation .
  • Purity control : Employ HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates and final product purity (>95% by area normalization) .

Q. Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the isoxazole ring (δ 6.2–6.8 ppm for furan protons, δ 160–165 ppm for carbonyl carbons) and cyclopentylmethyl group (δ 1.5–2.5 ppm for methylene protons) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~377.16 g/mol) and fragmentation patterns .
  • X-ray crystallography (if crystals form): Resolve stereochemistry of the cyclopentyl group .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, measuring concentration via UV-Vis at λ~270 nm (furan absorbance) .
  • Stability : Incubate at 37°C in PBS and liver microsomes. Monitor degradation over 24 hours using LC-MS. The hydroxyethoxy group may hydrolyze under acidic conditions (pH <5) .

Q. What preliminary assays are recommended to evaluate biological activity?

Methodological Answer:

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (IC50_{50} determination) .
  • Enzyme inhibition : Test against COX-2 or kinases using fluorescence-based assays. The isoxazole-furan moiety may interact with ATP-binding pockets .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be elucidated?

Methodological Answer:

  • Computational modeling : Use DFT calculations (B3LYP/6-31G*) to map energy profiles for amide bond formation between the isoxazole carbonyl and cyclopentylmethyl amine .
  • Isotopic labeling : Introduce 18O^{18}O into the hydroxyethoxy group to track hydrolysis pathways via MS/MS .
  • Kinetic studies : Vary reagent concentrations (e.g., EDC/HOBt) to determine rate laws for coupling reactions .

Q. How to resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Dose-response validation : Replicate assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC50_{50} trends .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding partners .
  • Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid false positives in cell-based assays .

Q. What strategies are effective for improving metabolic stability without compromising activity?

Methodological Answer:

  • Prodrug design : Replace the hydroxyethoxy group with ester prodrugs (e.g., acetylated derivatives) to delay hepatic clearance .
  • Isosteric replacement : Substitute the furan ring with thiophene or pyrrole and compare pharmacokinetic profiles (e.g., t1/2_{1/2} in rat plasma) .
  • CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms to identify metabolic hotspots .

Q. How to establish structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

  • Fragment-based design : Synthesize analogs with truncated cyclopentyl or simplified isoxazole groups. Compare binding affinities via SPR .
  • 3D-QSAR modeling : Align analogs in a CoMFA grid to correlate electrostatic/hydrophobic fields with IC50_{50} values .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to map binding poses .

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